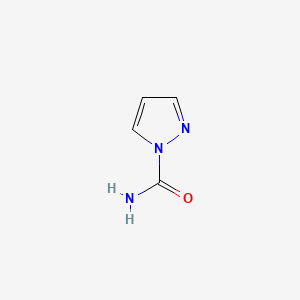

1H-Pyrazole-1-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

pyrazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4(8)7-3-1-2-6-7/h1-3H,(H2,5,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLHGMFTRAFHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284284 | |

| Record name | 1H-Pyrazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-08-8 | |

| Record name | 1H-Pyrazole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carzolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-1-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PS88G4BF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1h Pyrazole 1 Carboxamide and Its Analogues

Strategies for Pyrazole (B372694) Ring Formation in 1H-Pyrazole-1-carboxamide Synthesis

This approach focuses on the initial construction of the pyrazole ring system from acyclic precursors, where one of the reagents provides the necessary atoms to form the N-1 carboxamide group in a direct or near-direct fashion.

Chalcone-Semicarbazide Condensation Approaches

A prevalent and effective method for synthesizing this compound analogues involves the cyclocondensation reaction between chalcones (1,3-diaryl-2-en-1-ones) and semicarbazide (B1199961). nih.govcore.ac.uk In this reaction, the semicarbazide molecule serves a dual purpose: it acts as the hydrazine (B178648) equivalent to form the pyrazole ring and concurrently provides the carboxamide group at the N-1 position.

The reaction typically proceeds by refluxing the chalcone (B49325) and semicarbazide hydrochloride in a suitable solvent. nih.govmdpi.com The choice of solvent and reaction conditions can influence the final product. For instance, conducting the reaction in dioxane with a buffer solution like sodium acetate (B1210297)/acetic acid can yield 3,5-disubstituted pyrazole-1-carboxamides directly. nih.gov Alternatively, using an alkaline medium such as sodium hydroxide (B78521) in ethanol (B145695) leads to the formation of the intermediate 4,5-dihydro-1H-pyrazole-1-carboxamide (a pyrazoline), which can then be oxidized to the aromatic pyrazole. mdpi.comnih.gov Aromatization of the pyrazoline intermediate is a key step and can be achieved using various oxidizing agents, such as 5% sodium hypochlorite (B82951) in dioxane. nih.gov

The general mechanism involves the initial Michael addition of the terminal nitrogen of semicarbazide to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the pyrazoline ring. Subsequent oxidation removes the remaining hydrogen atoms at positions 4 and 5, leading to the stable aromatic this compound. researchgate.netacs.org

| Starting Materials | Reagents & Conditions | Product | Yield | Reference |

| Chalcones (1a-f) | Semicarbazide HCl, Dioxane, Acetic acid/Sodium acetate buffer | 3,5-Disubstituted pyrazole-1-carboxamides (3a-f) | Good | nih.gov |

| 4,4'-Difluoro chalcone | Semicarbazide HCl, NaOH, Ethanol, Reflux | 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Not specified | mdpi.com |

| Substituted Chalcones (1a-j) | Semicarbazide HCl, NaOH (aq), Ethanol, Reflux | 3,5-Diphenyl-2-pyrazoline-1-carboxamide derivatives (3a-3j) | Not specified | nih.gov |

| Chalcones (1a-f) | Semicarbazide HCl, Dioxane, Acetic acid (drops) -> Pyrazolines (5a-f); then 5% NaOCl | Pyrazole-1-carboxamides | Good | nih.gov |

Multi-component Reactions for Core Scaffolds

Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like pyrazole-1-carboxamides in a single step, which aligns with the principles of green chemistry by reducing waste and saving time. biointerfaceresearch.comresearchgate.net These reactions combine three or more starting materials in a one-pot procedure to construct the target scaffold.

One notable example is the one-pot, three-component synthesis of 5-amino-1H-pyrazole-1-carbothioamide derivatives (a close analogue of carboxamides). This reaction involves the combination of an arylidene malononitrile (B47326), hydrazine hydrate, and an isothiocyanate. biointerfaceresearch.com A similar strategy can be envisioned for carboxamides using isocyanates. The reaction proceeds through a cascade of events, starting with the formation of a pyrazole intermediate from the arylidene malononitrile and hydrazine, which is then trapped in situ by the isothiocyanate (or isocyanate) to yield the final N-1 substituted product. biointerfaceresearch.com

Another MCR approach involves the reaction of isonitriles, dialkyl acetylenedicarboxylates, and hydrazine carboxamide. beilstein-journals.org This process is believed to proceed via a zwitterionic intermediate formed from the isonitrile and the acetylene (B1199291) derivative, which is then intercepted by the hydrazine carboxamide, leading to cyclization and formation of the pyrazole-1-carboxamide structure. beilstein-journals.org The versatility of MCRs allows for the generation of a wide array of substituted pyrazoles by simply varying the starting components. rsc.orgmdpi.com

Condensation of β-Diketone Derivatives with Hydrazine

The condensation of a β-dicarbonyl compound with a hydrazine derivative is a cornerstone of pyrazole synthesis, famously known as the Knorr pyrazole synthesis. nih.govmdpi.com To directly obtain a this compound, a modified hydrazine reagent containing the carboxamide functionality is required. The most direct precursor for this purpose is carbohydrazide (B1668358) (H₂N-NH-C(=O)-NH-NH₂).

However, the reaction of a non-symmetrical β-diketone with carbohydrazide can potentially lead to a mixture of regioisomers. The reaction mechanism involves the initial condensation of one of the hydrazine nitrogens with one of the carbonyl groups of the diketone, followed by cyclization and dehydration to form the pyrazole ring. pharmajournal.net The regioselectivity is determined by which carbonyl group undergoes the initial attack.

Recent advancements have focused on developing eco-friendly methods for this condensation, such as using ball mills or microwave irradiation, which can improve yields and reduce reaction times. pharmacognosyjournal.netrsc.org For instance, the synthesis of N-acyl pyrazoles has been successfully achieved by reacting aromatic carbohydrazide derivatives with 1,3-diketones in a ball mill, providing good yields and reproducibility. rsc.org

| β-Diketone/Precursor | Hydrazine Derivative | Method/Catalyst | Product Type | Reference |

| 1,3-Diketones | Aromatic carbohydrazides | Ball mill | N-Acyl pyrazoles | rsc.org |

| 1,3-Diketones | Hydrazine hydrate | TfOH/TFAA, "One-pot" from arenes and carboxylic acids | 3,5-Disubstituted pyrazoles | mdpi.comrsc.org |

| Ketones + Acid Chlorides | Hydrazine | In situ diketone formation, then cyclization | 3,5-Disubstituted pyrazoles | mdpi.com |

Carboxamide Moiety Introduction and Functionalization at N-1 Position

This alternative strategy involves the synthesis of a pyrazole ring with an unsubstituted N-1 position, followed by a separate chemical step to introduce the carboxamide group. This two-step approach allows for greater modularity in synthesizing diverse analogues.

Condensation with Carboxamide Precursors

Once the 1H-pyrazole ring is formed, the carboxamide group can be introduced at the N-1 position through acylation with a suitable carboxamide precursor. The most common and effective reagents for this transformation are carbamoyl (B1232498) chlorides (R₂NCOCl) and isocyanates (R-N=C=O).

The reaction of a 1H-pyrazole with a carbamoyl chloride typically requires a base to neutralize the hydrochloric acid byproduct. This method is a direct and widely used approach for N-carbamoylation. A general procedure involves treating the pyrazole with phosgene (B1210022) to generate a crude carbamoyl chloride intermediate, which is then reacted with an amine. nih.gov

Alternatively, the reaction with an isocyanate offers a more atom-economical route, as it is an addition reaction with no byproduct. The pyrazole's N-1 proton adds across the N=C bond of the isocyanate, directly yielding the N-1-substituted pyrazole-1-carboxamide. researchgate.net For example, pyrazole intermediates can be reacted with cyclohexyl isocyanate to produce the corresponding N-cyclohexyl-1H-pyrazole-1-carboxamide derivatives. researchgate.net

| Pyrazole Substrate | Reagent | Conditions | Product | Reference |

| Pyrazole | Phosgene, then Amine/Et₃N | CH₂Cl₂ | N-Acyl Pyrazole Urea | nih.gov |

| Pyrazole intermediate | Cyclohexyl isocyanate | Dichloromethane | Carbamoylcyclohexylcarbamate pyrazole | researchgate.net |

| 5-Amino-1-phenylpyrazolo[3,4-d]pyrimidinone | Benzoyl isocyanate | Ammonium (B1175870) hydroxide | Pyrazolo[3,4-d]pyrimidinone derivative | nih.gov |

Aminocarbonyl Transfer Reactions

Aminocarbonyl transfer reactions represent a more specialized class of methods for introducing the carboxamide group. These reactions involve a reagent that facilitates the transfer of an entire aminocarbonyl (-C(=O)NR₂) group to the pyrazole nitrogen. While less common than direct condensation with isocyanates or carbamoyl chlorides, these methods can be valuable under specific circumstances.

Such transformations can be considered a subset of N-acylation reactions. The development of novel reagents that can act as effective aminocarbonyl donors is an active area of research. These reactions may proceed through various catalytic cycles, potentially involving metal catalysts or organocatalysts to activate the pyrazole nitrogen or the transfer reagent. researchgate.net The goal is to achieve a mild and efficient transfer of the carboxamide moiety, expanding the toolkit available for the synthesis of this compound and its analogues. pharmacognosyjournal.net

Synthesis of Dihydro-1H-Pyrazole-1-carboxamide Derivatives

The synthesis of 2,3-dihydro-1H-pyrazole-1-carboxamides, also known as pyrazoline-1-carboxamides, represents a significant area of research in heterocyclic chemistry. These compounds are typically synthesized through the cyclization of α,β-unsaturated ketones (chalcones) with semicarbazide or its derivatives. This method provides a versatile and efficient route to a wide array of substituted dihydropyrazole compounds.

Cyclization Reactions with Chalcones and Semicarbazide/Thiosemicarbazide (B42300)

A prominent and widely employed method for synthesizing 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carboxamides involves the cyclocondensation reaction of chalcones with semicarbazide hydrochloride. mdpi.com This reaction is typically conducted in the presence of a base, such as sodium hydroxide or pyridine (B92270), with ethanol often serving as the solvent. mdpi.comjrespharm.com The reaction proceeds by refluxing the mixture for several hours to yield the desired pyrazoline derivatives. mdpi.comekb.eg

Similarly, the corresponding 4,5-dihydro-1H-pyrazole-1-carbothioamides can be synthesized by reacting chalcones with thiosemicarbazide under alkaline conditions. mdpi.comekb.egbohrium.com The general synthetic scheme involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the stable five-membered dihydropyrazole ring. The use of different substituted chalcones and semicarbazides or thiosemicarbazides allows for the generation of a diverse library of pyrazoline-1-carboxamide and carbothioamide derivatives. ajgreenchem.comajgreenchem.com

The reaction conditions for these cyclizations can be tailored. For instance, some syntheses are carried out by refluxing the chalcones and semicarbazide hydrochloride in ethanol with a catalytic amount of pyridine. jrespharm.com In other variations, an ethanolic solution of sodium hydroxide is used to facilitate the reaction. mdpi.com The choice of base and solvent can influence the reaction time and yield of the final products. The progress of the reaction is often monitored by thin-layer chromatography (TLC). nih.govnih.gov Upon completion, the product is typically isolated by pouring the reaction mixture into ice-cold water, followed by filtration, drying, and recrystallization from a suitable solvent like ethanol or DMF. mdpi.com

A series of novel isoxazole-appended 1-carboxamido-4,5-dihydro-1H-pyrazoles were synthesized through the base-catalyzed condensation of isoxazolyl chalcones with semicarbazide, using pyridine as the catalyst and ethanol as the solvent under reflux conditions for 6-8 hours. jrespharm.com The structures of the resulting compounds were confirmed using IR, 1H NMR, and 13C NMR spectroscopy. jrespharm.com

Table 1: Examples of Reagents and Conditions for Dihydropyrazole Synthesis

| Starting Materials | Reagents | Conditions | Product | Reference |

| 4,4'-Difluorochalcone, Semicarbazide HCl | NaOH, Ethanol | Reflux, 12 h | 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | mdpi.com |

| 4,4'-Difluorochalcone, Thiosemicarbazide | NaOH, Ethanol | Reflux, 16 h | 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | mdpi.com |

| Isoxazolyl chalcones, Semicarbazide | Pyridine, Ethanol | Reflux, 6-8 h | Isoxazole linked 1-carboxamido-4,5-dihydro-1H-pyrazole derivatives | jrespharm.com |

| Chalcones, Thiosemicarbazide | KOH, Ethanol | Reflux, 5 h | 4,5-dihydropyrazole-1-carbothioamides | iucr.org |

| Chalcones, Hydrazine hydrate | Glacial Acetic Acid | Reflux, 3-8 h | Dihydropyrazole derivatives | nih.gov |

Stereochemical Considerations in Dihydropyrazole Formation

The formation of the 4,5-dihydropyrazole ring from chalcones introduces a stereocenter at the C5 position, and in cases of C4 substitution, another stereocenter is created. The stereochemistry of the resulting dihydropyrazole ring is an important aspect of its structural characterization. X-ray crystallography studies have shown that the reduced pyrazole ring in 3,5-disubstituted-4,5-dihydropyrazole-1-carbothioamides typically adopts an envelope conformation. iucr.org In this conformation, the carbon atom at the 5-position, which bears a substituent from the chalcone precursor, is displaced from the plane formed by the other four atoms of the ring. iucr.org This substituent generally occupies an axial position. iucr.org

The protons at the C4 position (HA and HB) are diastereotopic and typically appear as a pair of doublets of doublets in the 1H NMR spectrum, often referred to as an ABX system with the C5 proton (HX). mdpi.com The coupling constants between these protons provide valuable information about their relative stereochemistry. For example, in the 1H NMR spectrum of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the geminal protons at C4 appear at 3.03 and 3.75 ppm, while the proton at C5 appears at 5.38 ppm. mdpi.com

Green Chemistry Approaches and Reaction Optimization in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methodologies. For the synthesis of this compound and its analogues, green chemistry approaches such as solvent-free reactions and microwave-assisted synthesis have been explored to minimize waste, reduce reaction times, and often improve yields.

Solvent-Free and Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering advantages such as rapid reaction rates, higher yields, and cleaner reaction profiles compared to conventional heating methods. scielo.bracs.org The synthesis of pyrazolone (B3327878) derivatives, which are related to pyrazole-carboxamides, has been successfully achieved under solvent-free conditions using microwave irradiation. scielo.br This method provides significant benefits, including shorter reaction times and minimal need for product purification. scielo.br

Several studies have reported the microwave-assisted synthesis of various pyrazole derivatives. For instance, 1,3,5-trisubstituted 1H-pyrazoles have been synthesized efficiently from α,β-unsaturated ketones and hydrazines under solvent-free conditions using a catalyst supported on silica (B1680970), which effectively absorbs microwave energy. researchgate.net The reaction times for microwave-assisted syntheses are often dramatically reduced from hours to minutes. acs.org For example, the synthesis of certain pyrazole-oxadiazole hybrids was reduced from 7–9 hours under conventional heating to just 9–10 minutes with microwave assistance, with an accompanying improvement in yield. acs.org Similarly, the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles was accomplished in 4 minutes under microwave irradiation, yielding products in the 82-96% range. dergipark.org.tr

Solvent-free synthesis, sometimes referred to as neat reaction technology, is another green approach that has been applied to the synthesis of pyrazole derivatives. scielo.bracs.org These reactions, often conducted by grinding the reactants together, can be highly efficient and environmentally friendly by eliminating the need for solvents. acs.org The synthesis of pyrazole-carboxamides has been reported under solventless conditions, for example, by heating a mixture of a pyrazole carboxylic acid precursor with thionyl chloride. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Pyrazole-oxadiazole hybrids | 7–9 h, Lower Yield | 9–10 min, 79–92% | acs.org |

| 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles | Not specified | 4 min, 82–96% | dergipark.org.tr |

| Pyrazolone derivatives | Longer reaction time | Shorter reaction time, Good yields | scielo.br |

| 1,3,5-Trisubstituted 1H-pyrazoles | Not specified | Shorter time, 74–90% | researchgate.net |

Catalyst Systems and Reaction Condition Refinement

The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial for achieving high yields and selectivity in the synthesis of this compound and its analogues. A variety of catalyst systems have been explored, ranging from traditional acid and base catalysts to more advanced systems.

For the Knorr pyrazole condensation, which is typically acid-catalyzed, recent studies have employed Bayesian optimization to explore a vast chemical space and identify optimal reaction conditions. acs.org This machine-learning approach has surprisingly identified basic conditions as being highly selective for the formation of specific N-methyl pyrazole isomers. acs.orgthieme-connect.com This highlights the power of computational tools in refining reaction conditions and discovering non-obvious catalytic systems.

In the context of green chemistry, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. One such example is the use of phosphotungstic acid supported on silica (H3[PW12O40]/SiO2) for the one-pot, solvent-free synthesis of 1,3,5-trisubstituted 1H-pyrazoles under microwave irradiation. researchgate.net This catalyst was found to be reusable and effective in promoting the condensation reaction. researchgate.net

Metal-free reaction conditions are also being developed to avoid the use of potentially toxic and expensive metal catalysts. nih.govresearchgate.net The synthesis of 3,5-disubstituted 1H-pyrazoles has been achieved under base, acid, and metal-free conditions from 1,3-diyne derivatives in an eco-friendly solvent like PEG-400. researchgate.net

Optimization of amide coupling reactions to form pyrazole carboxamides has also been a focus. Different coupling reagents such as TBTU, HATU, and PyBOP, along with various bases and solvents, have been screened to maximize the yield of the desired acyclic amide product and minimize the formation of cyclic byproducts. openlabnotebooks.org

Derivatization Strategies for Structural Diversity

The derivatization of the this compound scaffold is a key strategy for generating structural diversity and exploring structure-activity relationships (SAR) for various biological targets. These modifications can be made at several positions on the pyrazole ring and the attached carboxamide moiety.

A common approach involves the synthesis of a library of compounds by varying the substituents on the aryl rings at the C3 and C5 positions of the dihydropyrazole core. nih.govnih.gov This is typically achieved by starting with a diverse set of chalcones, which are prepared through the Claisen-Schmidt condensation of different substituted acetophenones and benzaldehydes. nih.govsemanticscholar.org These chalcones are then cyclized with a semicarbazide or a substituted semicarbazide to introduce further diversity at the N1 position. ajgreenchem.comnih.gov For instance, a series of 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamides were synthesized to explore their carbonic anhydrase inhibitory activity. nih.gov

Another derivatization strategy focuses on modifying the N1 position of the pyrazole ring. The carboxamide group itself can be further derivatized. For example, pyrazole carboxylic acids can be coupled with a variety of amines or hydrazides to produce a range of N-substituted carboxamides or carbohydrazides. eijppr.com This has been achieved using standard peptide coupling reagents like EDC/HOBt. eijppr.com

Furthermore, functional groups on the pyrazole scaffold can be used as handles for subsequent reactions. For example, pyrazole-3-carbaldehydes can be reacted with different amines and sulfur to generate pyrazole C-3-tethered thioamides. nih.gov These derivatization strategies allow for the fine-tuning of the physicochemical properties of the molecules, which can be crucial for their biological activity. A study on pyrazole-1-carboxamide derivatives as potential melanoma treatments investigated the effect of substituents such as N-methylpiperazinyl and phenolic moieties on the diarylpyrazole scaffold. nih.gov

Substitution Reactions on the Pyrazole Ring and Carboxamide Group

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms. This structure allows for various substitution reactions to introduce new functional groups, thereby modifying the compound's properties.

Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution. Due to the electronic effects of the ring nitrogens, these reactions preferentially occur at the C4 position. pharmajournal.netajptonline.com Common electrophilic substitution reactions include halogenation and nitration. For instance, bromination can be achieved using bromine in acetic acid. In some cases, depending on the reaction conditions and the amount of reagent used, multiple substitutions can occur. mdpi.com Nitration is typically carried out with a mixture of nitric and sulfuric acids. mdpi.com

Table 1: Examples of Electrophilic Substitution on Pyrazole Systems

| Reaction | Reagents | Position of Substitution | Reference |

|---|---|---|---|

| Bromination | Bromine in Acetic Acid | C6 (on a pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine system) | mdpi.com |

| Iodination | Iodine Monochloride in Acetic Acid | C6 (on a pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine system) | mdpi.com |

Nucleophilic Substitution: While less common than electrophilic substitution on the pyrazole ring itself, nucleophilic substitution is a key reaction for introducing substituents at the N1 position. The pyrrole-like nitrogen (N1) is generally acidic and can be deprotonated by a base, after which the resulting anion can act as a nucleophile. pharmajournal.netnih.gov Alkylation and acylation at the N1 position are common examples. pharmajournal.net Furthermore, if a leaving group such as a halogen is present on the pyrazole ring, it can be displaced by a nucleophile. researchgate.net For example, a chlorine atom on the pyrazole ring can undergo nucleophilic substitution with amines like ethyl glycinate. researchgate.net

Reactions of the Carboxamide Group: The carboxamide group itself can participate in substitution reactions. The N-H proton of an unsubstituted or monosubstituted carboxamide can be replaced. For example, acylation can occur at the carboxamide nitrogen. One method involves treating pyrazole-1-carboxamides with acetic anhydride (B1165640) to yield N-acetyl-pyrazole-1-carboxamides. nih.gov

Functional Group Interconversions

Functional group interconversion (FGI) is a powerful strategy for synthesizing analogues of this compound from common intermediates. This approach allows for the late-stage modification of molecules, which is highly efficient for creating libraries of related compounds.

A frequent FGI sequence involves the hydrolysis of a pyrazole-4-carboxylate ester to the corresponding carboxylic acid, followed by amidation to form the desired carboxamide. The hydrolysis is often accomplished using a base like lithium hydroxide. arabjchem.org The subsequent amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, and then reacting it with the appropriate amine. arabjchem.orgsmolecule.com Alternatively, various coupling agents can be used to directly form the amide bond from the carboxylic acid and amine. smolecule.com

Another important FGI is the reduction of functional groups. The carboxamide group, for instance, can be reduced to an amine derivative. smolecule.com Conversely, other groups on the pyrazole ring can be modified. For example, a nitro group, often introduced via electrophilic substitution, can be reduced to an amino group using methods like catalytic hydrogenation or reduction with zinc in acetic acid. google.com This amino group can then be further transformed, for instance, through diazotization. chinesechemsoc.org

Table 2: Selected Functional Group Interconversions for Pyrazole Carboxamide Synthesis

| Starting Group | Reagents/Reaction | Resulting Group | Purpose | Reference |

|---|---|---|---|---|

| Ester (-COOR) | 1. LiOH (Hydrolysis) 2. SOCl₂, then Amine (Amidation) | Carboxamide (-CONH₂) | Formation of the carboxamide moiety from an ester intermediate. | arabjchem.orgsmolecule.com |

| Carboxylic Acid (-COOH) | Amine, Coupling Agents (e.g., EDCI/HOBt) | Carboxamide (-CONH₂) | Direct conversion of a carboxylic acid to a carboxamide. | smolecule.com |

| Nitro (-NO₂) | H₂, Metal Catalyst (e.g., Pd/C) or Zn/Acetic Acid | Amine (-NH₂) | Creation of an amino substituent on the pyrazole ring. | google.com |

Purification and Isolation Techniques for Synthetic Intermediates and Products

The purity of synthetic intermediates and final products is crucial. Chromatographic and crystallization methods are the most common and effective techniques for the purification of this compound derivatives.

Chromatographic Separations (Column, HPLC)

Column Chromatography: Column chromatography is a widely used method for purifying pyrazole carboxamides and their precursors on a preparative scale. sphinxsai.comresearchgate.netresearchgate.net Silica gel (e.g., 70-230 mesh) is the most common stationary phase. sphinxsai.comresearchgate.net The choice of mobile phase (eluent) is critical for achieving good separation and typically consists of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. nih.govup.ac.za The ratio of these solvents is adjusted to control the elution of the compounds from the column.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical assessment of purity and for preparative separation, especially of isomer mixtures that are difficult to separate by other means. nih.govarakmu.ac.ir Reversed-phase HPLC (RP-HPLC) is frequently employed, using a non-polar stationary phase like C18 and a polar mobile phase. ijcpa.in A common mobile phase is a mixture of water (often containing an additive like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govijcpa.in The components are separated based on their differential partitioning between the stationary and mobile phases, and detection is often performed using a UV detector at a specific wavelength. nih.gov

Table 3: Examples of Chromatographic Conditions for Pyrazole Derivative Purification

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexanes / Ethyl Acetate (4:6) | Purification of a pyrazole derivative. | up.ac.za |

| Column Chromatography | Silica Gel | Hexanes / Ethyl Acetate (20% EtOAc) | Purification of triaryl pyrazole regioisomers. | nih.gov |

| Preparative HPLC | C18 | H₂O / CH₃CN (15:85) | Separation of pyrazole regioisomers. | nih.gov |

Recrystallization and Other Crystallization Methods

Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds. The method relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. pnrjournal.com

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents used for the recrystallization of pyrazole-1-carboxamide derivatives include alcohols like methanol, ethanol, and 1-propanol. nih.govgoogle.com After filtration and washing of the collected crystals, a highly pure product can be obtained. nih.gov

Table 4: Solvents Used for Recrystallization of Pyrazole Derivatives

| Compound Type | Recrystallization Solvent | Reference |

|---|---|---|

| 3,5-disubstituted pyrazoles | Methanol | nih.gov |

| Isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazoles | Glacial Acetic Acid / Ice | pnrjournal.com |

| N-phenylpyrazole-1-carboxamide | 1-Propanol | google.com |

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Characterization Techniques

Modern analytical chemistry offers a powerful arsenal (B13267) for probing molecular structures. For 1H-Pyrazole-1-carboxamide and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable. These methods, often used in concert, allow for an unambiguous determination of the compound's constitution and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing pyrazole-1-carboxamide derivatives. The chemical shifts (δ) in the spectra reveal the electronic environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectra of pyrazole-1-carboxamide derivatives, the protons on the pyrazole (B372694) ring typically appear as distinct signals. For instance, in some synthesized pyrazole carboxamides, the C4-H proton of the pyrazole ring shows a singlet in the range of δ 6.73–6.83 ppm. mdpi.com The protons of the carboxamide group (-CONH₂) also give characteristic signals. For example, in 5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide, the NH₂ protons of the carboxamide entity resonate as a singlet at δ 6.31 ppm. bdpsjournal.org

¹³C NMR spectra provide complementary information about the carbon skeleton. The chemical shifts of the pyrazole ring carbons and the carbonyl carbon of the carboxamide group are particularly diagnostic. For example, in a series of 5-methyl-N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives, the carbonyl carbon (C=O) of the carboxamide group appears around δ 163.4 ppm. rsc.org The carbons of the pyrazole ring in various derivatives show signals at distinct chemical shifts, which can be used to confirm the structure. rsc.orgsphinxsai.com

Interactive Table: Representative ¹H and ¹³C NMR Data for this compound Derivatives.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 5-Methyl-N,1,3-triphenyl-1H-pyrazole-4-carboxamide | DMSO-d6 | 10.30 (s, 1H, NH), 7.78-7.08 (m, aromatic H), 2.44 (s, 3H, CH₃) | 163.4 (C=O), 149.1, 140.3, 139.6, 139.3, 132.9, 129.9, 129.2, 128.9, 128.7, 128.6, 127.7, 125.4, 124.1, 120.0, 117.5 (aromatic C), 11.9 (CH₃) | rsc.org |

| 5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide | - | 6.31 (s, 1H, NH₂), 7.8-6.6 (m, aromatic H), 5.3-5.2 (dd, 1H), 3.8-3.7 (dd, 1H), 3.07-3.0 (dd, 1H), 2.8 (s, 6H, N(CH₃)₂) | 67.4-64.1 (C1), 59.7 (C2), 41.1-40.2 (N(CH₃)₂) | bdpsjournal.org |

| 3-(4-Methoxyphenyl)-5-methyl-N,1-diphenyl-1H-pyrazole-4-carboxamide | CDCl₃ | 7.64-7.05 (m, aromatic H) | - | rsc.org |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. In this compound and its derivatives, characteristic absorption bands in the IR spectrum confirm the presence of key structural features.

A prominent feature in the FT-IR spectrum of pyrazole-1-carboxamides is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the region of 1652–1670 cm⁻¹. mdpi.com For example, in 5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide, this band is observed at 1674 cm⁻¹. bdpsjournal.org Another important feature is the N-H stretching vibration of the carboxamide group, which gives rise to a broad band, often around 3470 cm⁻¹. bdpsjournal.org The C=N stretching vibration of the pyrazole ring is also characteristic and is typically observed in the range of 1629–1657 cm⁻¹. mdpi.com

Interactive Table: Key FT-IR Absorption Bands for this compound Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amide N-H | Stretching | 3470 (broad) | bdpsjournal.org |

| Amide C=O | Stretching | 1652 - 1674 | mdpi.combdpsjournal.org |

| Pyrazole C=N | Stretching | 1629 - 1657 | mdpi.com |

| Aromatic C=C | Stretching | 1587 - 1617 | mdpi.com |

| Aromatic C-H | Out-of-plane bending | 831 | nepjol.info |

| C-Cl | Stretching | 755, 645 | nepjol.info |

These vibrational signatures, in conjunction with other spectroscopic data, provide a comprehensive picture of the molecular structure. nih.govijbiotech.com

Mass Spectrometry (MS, LC-MS, HR-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HR-MS) are particularly powerful for the analysis of pyrazole-1-carboxamide derivatives. d-nb.infoacs.org

HR-MS provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. rsc.org This is a critical step in confirming the identity of a newly synthesized compound. For example, the exact mass of 5-methyl-N,1,3-triphenyl-1H-pyrazole-4-carboxamide was calculated as 354.1601 for the M+ ion and found to be 354.1591 by HRMS (ESI). rsc.org LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an essential tool for analyzing complex mixtures and purifying compounds. d-nb.info The fragmentation patterns observed in the mass spectrum can also help to piece together the structure of the molecule. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule.

For pyrazole-1-carboxamide derivatives, UV-Vis spectra can reveal electronic transitions such as π → π* and n → π*. nepjol.info These transitions are associated with the conjugated systems of the pyrazole and any attached aromatic rings. The position and intensity of the absorption bands can be influenced by the solvent and the specific substituents on the molecule. researchgate.net For instance, the UV-Vis spectrum of a novel indole-pyrazole-based Schiff base showed distinct absorption features that provided an understanding of its electronic structure. nepjol.info While not as structurally detailed as NMR or MS, UV-Vis spectroscopy is a valuable complementary technique for characterizing the electronic properties of these compounds. mdpi.combdpsjournal.org

Crystallographic Analysis and Solid-State Structural Determinations

Single crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. Several derivatives of this compound have been analyzed using this method, providing valuable data on their crystal systems, space groups, and unit cell dimensions.

For instance, the crystal structure of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide has been determined to be monoclinic with a C2/c space group. mdpi.com Another derivative, 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, crystallizes in a monoclinic system with a P21/c space group. najah.edunajah.edu Similarly, a copper(II) complex with 1-carboxamide-3,5-dimethylpyrazole crystallizes in the triclinic crystal system with a P space group. dnu.dp.ua The analysis of these crystal structures provides fundamental information for understanding the solid-state packing and intermolecular forces that govern the properties of these compounds. mdpi.comnajah.edunajah.edudnu.dp.ua

A selection of crystallographic data for various this compound derivatives is presented below:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 3,5-Bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide | Monoclinic | C2/c | 17.6219(6) | 10.8735(3) | 15.3216(5) | 102.864(3) | 2862.11(16) | 8 |

| 3-(Thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Monoclinic | P21/c | 10.2852(5) | 10.1649(5) | 14.7694(8) | 107.442(2) | 1473.12(13) | 4 |

| 3H-Methyl-1H-pyrazole-1-carboxamide (3MPC) | Triclinic | P-1 | 7.9452(2) | 10.6072(2) | 12.3860(3) | 100.300(7) | 935.56(6) | - |

| Cu(C6H8N3O)2 | Triclinic | P | - | - | - | - | - | 2 |

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In this compound derivatives, hydrogen bonding and π-π stacking are significant forces that dictate the supramolecular architecture.

Hydrogen Bonding: N-H···O and N-H···N hydrogen bonds are commonly observed in the crystal structures of these compounds. For example, in 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, molecules form inversion dimers through a pair of N-H···O hydrogen bonds. mdpi.comresearchgate.net These dimers are further connected by weak N-H···F and C-H···F interactions, forming a sheet-like structure. mdpi.com In the crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, pairs of molecules are linked by N-H···O hydrogen bonds, creating an R2(8) ring motif. najah.edu Similarly, 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide exhibits pairs of N-H···O hydrogen bonds that link inversion-related molecules into dimers, also forming an R2(8) ring motif. iucr.org In some cases, intramolecular hydrogen bonds, such as N-H···N interactions, are also present and contribute to the stability of the molecular conformation. researchgate.net

The conformation of the pyrazole ring and the relative orientation of its substituents are key structural features revealed by crystallographic analysis. In many 4,5-dihydro-1H-pyrazole-1-carboxamide derivatives, the five-membered pyrazole ring adopts a flattened envelope or twisted conformation. najah.eduresearchgate.net

For example, in 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the pyrazole ring has a flattened envelope conformation. najah.edu The carboxamide group is slightly twisted relative to the pyrazole ring. najah.edu The dihedral angles between the pyrazole ring and the attached aromatic or heterocyclic rings are also important conformational parameters. In the aforementioned thiophene (B33073) derivative, the pyrazole ring is nearly coplanar with the thiophene ring but almost orthogonal to the p-tolyl ring. najah.edu In contrast, for 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide, the central pyrazole ring has a twisted conformation. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in hydrogen bonds and other close contacts.

This analysis has been applied to several this compound derivatives to provide a more detailed understanding of their crystal packing. For 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing come from H···H (68.6%), C···H/H···C (18.3%), H···O/O···H (7.1%), and H···N/N···H (4.1%) contacts. nih.gov The dark red spots on the dnorm surface clearly indicate the N-H···O hydrogen bonds. nih.gov

Similarly, for a copper(II) complex of 1-carboxamide-3,5-dimethylpyrazole, the analysis showed that H···H (47%), H···O/O···H (19.5%), H···C/C···H (12.1%), and H···N/N···H (11.5%) contacts are the most important. dnu.dp.uadnu.dp.ua This quantitative data complements the qualitative description of intermolecular interactions obtained from SCXRD.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the sample, which can be compared to the theoretical values calculated from the molecular formula. This comparison serves as a crucial verification of the compound's purity and identity.

For various synthesized this compound derivatives, elemental analysis has been reported to be in good agreement with the calculated values, confirming the successful synthesis of the target molecules. For example, the analytical data for 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide showed found percentages of C (63.72%), H (4.34%), and N (13.91%), which are very close to the calculated values of C (63.78%), H (4.35%), and N (13.95%). mdpi.com Similarly, for 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the found values (C: 63.03%, H: 5.20%, N: 14.66%) matched well with the calculated values (C: 63.13%, H: 5.30%, N: 14.73%). najah.edunajah.edu The successful correlation between experimental and theoretical elemental compositions provides strong evidence for the structural elucidation of these compounds. mdpi.comnajah.edunajah.eduiucr.orgcore.ac.uknuph.edu.ua

Computational and Theoretical Investigations of 1h Pyrazole 1 Carboxamide Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab initio methods, have become indispensable tools for studying pyrazole (B372694) derivatives. eurasianjournals.com These computational approaches allow for a detailed examination of molecular properties at the electronic level.

Density Functional Theory (DFT) and Ab Initio Methods

DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-31G*, are frequently employed to model the properties of pyrazole-carboxamide systems. researchgate.netjcsp.org.pk These methods provide a balance between computational cost and accuracy, making them suitable for calculating the electronic and structural characteristics of these molecules. researchgate.netjcsp.org.pk

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. doaj.org For pyrazole-carboxamide systems, methods like DFT with the B3LYP/6-31G(d) level of theory are used to find this lowest energy conformation. doaj.org The process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved, confirmed when no imaginary frequencies are found in subsequent vibrational analysis. jcsp.org.pk This optimized geometry is the basis for all further property calculations. The total energy of the system is also determined, providing a measure of its stability. researchgate.net

Below is a table of representative optimized geometrical parameters for a pyrazole ring system, which forms the core of 1H-Pyrazole-1-carboxamide.

Table 1: Representative Calculated Geometrical Parameters of a Pyrazole Ring System

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-N2 | 1.35 | C5-N1-N2 | 112.0 |

| N2-C3 | 1.33 | N1-N2-C3 | 105.0 |

| C3-C4 | 1.42 | N2-C3-C4 | 111.0 |

| C4-C5 | 1.37 | C3-C4-C5 | 106.0 |

| C5-N1 | 1.36 | C4-C5-N1 | 106.0 |

Note: Data are generalized from typical DFT calculations on pyrazole-containing compounds and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is critical for understanding the chemical reactivity and electronic properties of molecules. youtube.comwuxibiology.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. sciencegate.app The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. jcsp.org.pksciencegate.app

A small energy gap suggests that a molecule is more reactive and has better electron delocalization capabilities. researchgate.netjcsp.org.pk In pyrazole-carboxamide derivatives, the distribution of HOMO and LUMO orbitals reveals potential sites for electrophilic and nucleophilic attack and provides insights into intramolecular charge transfer (ICT) processes. jcsp.org.pkresearchgate.net For instance, analyses have shown that in some derivatives, the HOMO is delocalized over the entire molecule while the LUMO is concentrated on specific moieties, indicating the direction of charge transfer upon electronic excitation. jcsp.org.pk

Table 2: Example FMO Energies for a Pyrazole-Carboxamide Derivative

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative A | -5.44 | -1.21 | 4.23 |

| Derivative B | -5.56 | -1.24 | 4.32 |

Note: The data are based on findings for N-[(1E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) methylene]-2-(6-methoxy)-2-naphthyl)-propionyl hydrazide and related compounds, calculated at the B3LYP/6-31G level. jcsp.org.pk*

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.

Typically, red regions indicate negative electrostatic potential and are associated with high electron density, making them susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen and nitrogen. cbijournal.comresearchgate.net Conversely, blue regions represent positive electrostatic potential (electron-deficient areas), which are targets for nucleophilic attack. Green areas denote neutral potential. For 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, MEP analysis revealed negative potential regions near the oxygen atom of the carbonyl group, identifying it as a likely site for electrophilic interaction. cbijournal.comresearchgate.net

Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity and stability. tandfonline.com These descriptors are derived from conceptual DFT.

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. It is calculated as: η = (ELUMO - EHOMO) / 2. A higher value indicates greater stability.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons from the environment. It is calculated using the chemical potential (μ ≈ (EHOMO + ELUMO) / 2) and hardness: ω = μ² / (2η).

These parameters are crucial for comparing the reactivity of different pyrazole-carboxamide derivatives.

Table 3: Calculated Global Reactivity Descriptors

| Parameter | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures stability and resistance to charge transfer |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates electron escaping tendency |

| Electronegativity (χ) | -μ | Measures the power to attract electrons |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates polarizability |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate excited states and electronic transitions. rsc.orgharvard.edu This method is widely used to calculate the absorption spectra of molecules, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the transition. researchgate.netjcsp.org.pk

For pyrazole-carboxamide derivatives, TD-DFT calculations, often performed at the TD-B3LYP/6-31G* level, can accurately simulate UV-Visible spectra. jcsp.org.pk This analysis helps to understand the nature of the electronic transitions, such as π→π* or n→π*, and how structural modifications affect the photophysical properties of the compounds. researchgate.net The results are crucial for designing molecules with specific optical properties for applications in materials science and medicinal chemistry. dntb.gov.ua

Semi-Empirical Methods (e.g., AM1, PM3) for Molecular Properties

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), serve as a computationally efficient means to investigate the molecular properties of this compound and its derivatives. These methods are based on quantum mechanics but use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules and for studying reaction mechanisms.

The AM1 method, for instance, has been employed to study the mechanism of reaction for the formation of 1H-pyrazole-3-carboxamide and 1H-pyrazole-3-carboxylate derivatives. researchgate.netresearchgate.net Such calculations help in elucidating the electronic structure and preferred reaction pathways, providing insights that are valuable for synthesis optimization. PM3, which is a reparameterization of AM1, is often used for a rapid estimation of molecular properties and can be particularly useful for initial computational screening of a series of compounds before undertaking more computationally expensive ab initio or Density Functional Theory (DFT) calculations.

The application of these methods allows for the calculation of various molecular descriptors that are crucial for understanding the behavior of these compounds. While they may be less accurate than higher-level theoretical methods, their speed and reasonable performance make them valuable tools in the computational study of pyrazole systems.

Table 1: Application of Semi-Empirical Methods in the Study of Pyrazole Derivatives

| Method | Application | Investigated Properties | Reference |

|---|---|---|---|

| AM1 | Reaction Mechanism Study | Formation of 1H-pyrazole-3-carboxamide derivatives | researchgate.netresearchgate.net |

| PM3 | General Molecular Properties | Rapid estimation of electronic structure and thermochemical properties | researchgate.netresearchgate.net |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic behavior and conformational space of molecules like this compound. eurasianjournals.com These simulations model the time-dependent movements of atoms and molecules, offering detailed insights into their flexibility, stability, and interactions with the surrounding environment. eurasianjournals.com

The surrounding solvent can significantly influence the structure, dynamics, and function of a molecule. Computational studies on pyrazole derivatives have investigated these solvent effects. For instance, the solvation energies of a pyrazole derivative were calculated using the Solvation Model based on Density (SMD) in various solvents. researchgate.net The negative values obtained for solvation energies suggested that most solvents would be preferable for solubilization, with the exception of water in that particular study. researchgate.net Such computational approaches allow for the prediction of how different solvent environments affect the conformational preferences and dynamic behavior of this compound systems, which is crucial for understanding their behavior in biological media. Theoretical investigations can predict how substituents and solvents may influence the relative stability of different isomers and tautomers of pyrazole-based compounds. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique widely used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or DNA. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions for pyrazole derivatives. eurasianjournals.comacs.org

Molecular docking studies have been extensively applied to this compound derivatives to elucidate their binding modes with various biological targets. These studies provide detailed information about the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mui.ac.ir

For example, docking studies of pyrazole-carboxamides designed as carbonic anhydrase inhibitors revealed key interactions within the enzyme's active site. nih.govnih.gov The sulfonamide group of the inhibitors was found to interact with the catalytic Zn+2 ion, a crucial interaction for potent inhibition. nih.gov Similarly, docking of pyrazole carboxamide derivatives into the ATP binding site of protein kinases like Cyclin-Dependent Kinase 2 (CDK2) has identified critical hydrogen bond interactions with amino acid residues such as Ile10, Lys20, Lys89, and Asp145. nih.gov In another study, the binding of 1H-pyrazole-3-carboxamide derivatives to DNA was investigated, predicting a minor groove binding model and calculating the binding energy. jst.go.jpnih.gov

Thermodynamic parameters derived from these studies, such as binding energy, provide a quantitative measure of the binding affinity. For instance, one derivative, 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, exhibited a minimum binding energy of -10.35 kJ/mol with CDK2. nih.gov These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing.

Table 2: Summary of Molecular Docking Studies on Pyrazole Carboxamide Derivatives | Compound Class | Target Protein | Key Interacting Residues / Interactions | Predicted Binding Energy / Affinity | Reference | | :--- | :--- | :--- | :--- | | Pyrazole-carboxamides bearing sulfonamide | Carbonic Anhydrase (hCA) I & II | Interaction with active site Zn+2 ion | Kᵢ values in the range of 0.007–4.235 µM | nih.govnih.gov | | 1H-pyrazole-4-carboxamides | Cyclin-Dependent Kinase 2 (CDK2) | H-bonds with Ile10, Lys20, Lys89, Asp145 | -10.35 kJ/mol (for compound 2b) | nih.gov | | 1H-pyrazole-3-carboxamides | Calf Thymus DNA (CT-DNA) | Minor groove binding, π-stacking with adenine (B156593) bases | K = 1.06×10⁵ M⁻¹ (for pym-5) | jst.go.jpnih.gov |

Computational models are pivotal in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For this compound systems, Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to build mathematical models that predict the activity of new derivatives. journal-academia.comresearchgate.net

Both 2D- and 3D-QSAR studies have been successfully applied to pyrazole derivatives. For instance, 2D-QSAR models were developed for a series of 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. acs.org These models indicated that the inhibitory activity was significantly influenced by adjacency distance matrix descriptors. acs.org In another study on N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors, a 2D-QSAR model revealed that bulky, electron-withdrawing substituents at specific positions were favorable for activity. tandfonline.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a three-dimensional perspective on SAR. A CoMFA study on pyrazole carboxamide derivatives as antifungal agents identified the steric and electrostatic fields around the molecules that are critical for their inhibitory activity against Botrytis cinerea. rsc.org These computational SAR studies provide a rational basis for designing new, more potent this compound derivatives by highlighting the structural modifications most likely to enhance biological efficacy. researchgate.netnih.gov

Table 3: Computationally Derived Structure-Activity Relationship (SAR) Insights

| Compound Series | Target / Activity | Computational Method | Key SAR Findings | Reference |

|---|---|---|---|---|

| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Aurora A Kinase Inhibition | 2D-QSAR | Bulky, electron-withdrawing substituents at R1 and R2 positions enhance activity. | tandfonline.com |

| 1H-pyrazole-1-carbothioamide derivatives | EGFR Kinase Inhibition | 2D-QSAR | Activity is influenced by adjacency distance matrix descriptors. | acs.org |

| Pyrazole carboxamide derivatives | Antifungal (B. cinerea) | 3D-QSAR (CoMFA) | Steric and electrostatic fields are crucial for activity. | rsc.org |

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Density Functional Theory (DFT) stands as a cornerstone for the theoretical prediction of spectroscopic parameters. nih.gov Methodologies often involve an initial geometry optimization of the molecule's ground state, commonly using functionals like B3LYP with a suitable basis set such as 6-31G(d) or higher. nih.govresearchgate.net Once the most stable conformation is determined, further calculations can be performed to simulate various types of spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts are crucial for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts. semanticscholar.org These calculations provide valuable data for both proton (¹H) and carbon-¹³ (¹³C) NMR spectra. By comparing the theoretically predicted shifts with experimental data, a high degree of confidence in the structural assignment can be achieved. nih.gov DFT calculations can accurately predict the chemical environments of the protons and carbons in the pyrazole ring and the carboxamide group.

Below is a table of representative ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted using DFT with the B3LYP functional and a TZVP basis set.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.70 | C3 | 142.5 |

| H4 | 6.50 | C4 | 108.0 |

| H5 | 8.25 | C5 | 132.0 |

| -NH₂ | 7.90 (broad) | C=O | 165.0 |

Note: These are hypothetical values based on typical DFT predictions for similar pyrazole derivatives. Actual values may vary based on the specific computational method, basis set, and solvent model used.

Infrared (IR) Spectroscopy

Computational methods are also employed to predict the vibrational spectra of molecules. By performing a frequency calculation on the optimized geometry, the vibrational modes corresponding to different functional groups can be determined. nih.gov These calculated frequencies and their intensities are used to generate a theoretical IR spectrum. This spectrum can be compared with experimental FT-IR data to assign specific absorption bands to molecular vibrations, such as the C=O stretch of the carboxamide, the N-H stretches of the amine, and the C-H and C=N vibrations within the pyrazole ring. researchgate.net

A table of key predicted vibrational frequencies for this compound is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch (asymmetric) | 3550 | Amide NH₂ |

| N-H Stretch (symmetric) | 3430 | Amide NH₂ |

| C-H Stretch | 3100-3150 | Pyrazole Ring |

| C=O Stretch | 1715 | Amide Carbonyl |

| C=N Stretch | 1550 | Pyrazole Ring |

| N-H Bend | 1620 | Amide NH₂ |

Note: Predicted frequencies are often systematically higher than experimental values and may be scaled by a correction factor for better agreement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). jcsp.org.pk These calculations predict the electronic transitions between molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. jcsp.org.pk For pyrazole systems, prominent absorption peaks are typically due to π → π* transitions within the conjugated heterocyclic system. nih.gov

The predicted UV-Vis absorption data for this compound in a solvent like methanol (B129727) might appear as follows.

| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| π → π | 245 | 0.45 |

| n → π | 280 | 0.08 |

Note: These values are representative of TD-DFT calculations and can be influenced by the choice of functional, basis set, and the inclusion of a solvent model.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry provides a virtual laboratory to explore the pathways of chemical reactions, offering insights that are often difficult to obtain experimentally. For reactions involving this compound, DFT calculations are a primary tool for elucidating mechanisms, identifying intermediates, and determining the energetics of reaction pathways. mdpi.com

A key application is the study of cycloaddition reactions to form the pyrazole ring or reactions involving the carboxamide group, such as acylation or guanylation. researchgate.netmdpi.com Theoretical studies can map out the potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products. mdpi.com

For instance, in a hypothetical reaction where this compound acts as a nucleophile, computational chemists would:

Model Reactant and Product Structures: Optimize the geometries of the starting materials and potential products.

Locate Transition States (TS): Search for the first-order saddle point on the potential energy surface that connects reactants and products. This TS structure represents the highest energy point along the reaction coordinate.

Calculate Activation Energies: The energy difference between the transition state and the reactants determines the activation energy (ΔE‡), which is a critical factor in reaction kinetics. A lower activation energy implies a faster reaction. mdpi.com

Perform Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products. mdpi.com

By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. For example, DFT studies on the formation of pyrazole derivatives through [3+2] cycloaddition reactions have successfully explained the observed regioselectivity and stereoselectivity by comparing the energy barriers of different transition states. mdpi.com Such analyses provide a detailed, dynamic picture of the chemical transformation.

Reactivity and Transformational Chemistry of 1h Pyrazole 1 Carboxamide

Chemical Transformations Involving the Pyrazole (B372694) Ring

The pyrazole ring in 1H-Pyrazole-1-carboxamide is an electron-rich aromatic system, which influences its reactivity towards various reagents.

The pyrazole nucleus is generally susceptible to electrophilic attack. Due to the electronic effects of the two adjacent nitrogen atoms, the C-4 position of the pyrazole ring is the most electron-rich and, therefore, the primary site for electrophilic substitution. rrbdavc.orgscribd.comglobalresearchonline.net The N-atoms at positions 1 and 2 decrease the electron density at the adjacent C-3 and C-5 positions, making C-4 the preferred site for electrophilic attack. globalresearchonline.net

Common electrophilic substitution reactions that pyrazoles undergo include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the C-4 position. scribd.com

Sulfonation: Reaction with fuming sulfuric acid or oleum (B3057394) to yield a sulfonic acid derivative at the C-4 position. scribd.com

Halogenation: Introduction of halogen atoms at the C-4 position.

Vilsmeier-Haack Formylation: This reaction, using phosphorus oxychloride and dimethylformamide, introduces a formyl group at the C-4 position. scribd.com

| Reaction | Reagents | Electrophile | Position of Substitution | Product |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitro-1H-pyrazole-1-carboxamide |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C-4 | This compound-4-sulfonic acid |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C-4 | 4-Formyl-1H-pyrazole-1-carboxamide |

| Diazonium Coupling | Ar-N₂⁺Cl⁻, mild base | Ar-N₂⁺ | C-4 | 4-(Arylazo)-1H-pyrazole-1-carboxamide |

Nucleophilic substitution reactions on the pyrazole ring are less common and generally require the presence of strong electron-withdrawing groups or conversion of the ring into a pyrazolium (B1228807) salt to activate it towards nucleophilic attack.

The pyrazole ring of this compound possesses two nitrogen atoms with different reactivity. The N-1 atom is part of the carboxamide group, while the N-2 atom is a pyridine-like nitrogen that is basic and nucleophilic. globalresearchonline.net This N-2 atom is susceptible to electrophilic attack, leading to N-alkylation and N-acylation reactions. rrbdavc.org

Alkylation of the pyrazole ring with alkyl halides typically results in the formation of N-alkyl pyrazolium salts. rrbdavc.org Subsequent deprotonation can lead to N-alkyl pyrazoles. Acylation can be achieved using acyl chlorides or anhydrides.

Reactions of the Carboxamide Functional Group

The carboxamide group attached to the N-1 position of the pyrazole ring is a key site for various chemical transformations.

While the synthesis of pyrazole-carboxamides often involves the reaction of a pyrazole-carboxylic acid or its acid chloride with an amine, the carboxamide group itself can undergo further reactions. jst.go.jpnih.gov Transamidation, the exchange of the amine portion of an amide, is a known reaction, though it often requires catalysis. nih.gov For this compound, this could involve the reaction with a different amine to yield a new carboxamide derivative, with the release of ammonia.

1H-Pyrazole-1-carboxamidine, a closely related derivative, is widely recognized as an excellent reagent for the guanylation of amines. acs.orgscbt.comsigmaaldrich.com This reactivity highlights the ability of the pyrazole-1-carboxamidine moiety to act as an aminocarbonyl group transfer agent. The pyrazole ring serves as a good leaving group, facilitating the transfer of the amidino group to a nucleophilic amine. This suggests that this compound could potentially act as an aminocarbonylating agent under appropriate conditions, transferring the -C(O)NH₂ group to other nucleophiles. A convenient one-step transformation of primary and secondary amines into corresponding unprotected guanidines can be achieved using a polymer-bound variant of a substituted 1H-pyrazole-1-carboxamidine, which can be recycled. organic-chemistry.org

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

Pyrazole derivatives are valuable precursors for the synthesis of a variety of fused heterocyclic systems. semanticscholar.orgchim.it These reactions often involve the functional groups attached to the pyrazole ring rather than the ring itself acting as a diene or dienophile in typical cycloaddition reactions. For instance, a pyrazole derivative bearing a carboxaldehyde group at the C-4 position can undergo condensation and cyclization reactions with various binucleophiles to form fused systems like pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-d]pyridazines. semanticscholar.org

While direct participation of the this compound in cycloaddition reactions is not extensively documented, functionalization of the pyrazole ring, for example, through electrophilic substitution at the C-4 position, could introduce reactive moieties capable of undergoing subsequent cycloaddition reactions to build fused heterocyclic structures. The pyrazole ring itself can be formed through 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes or nitrilimines with alkenes. nih.govnih.govmdpi.com

Catalytic Applications in Organic Transformations

The pyrazole scaffold is a cornerstone in the design of ligands for transition metal catalysis due to its unique electronic properties and coordination capabilities. While direct catalytic applications of the parent compound, this compound, are not extensively documented in dedicated research studies, the broader class of pyrazole derivatives has been thoroughly investigated for its efficacy in a multitude of organic transformations. The insights gleaned from these studies allow for a comprehensive understanding of the potential catalytic roles of this compound.

The catalytic utility of pyrazole-based ligands stems from the σ-donor capacity of the nitrogen atoms and the ability to fine-tune the steric and electronic environment around the metal center through substitution. researchgate.net Pyrazole-containing ligands have been successfully employed in conjunction with transition metals such as palladium, copper, rhodium, and cobalt to catalyze a variety of C-C and C-N bond-forming reactions. researchgate.net

The presence of the carboxamide group at the N1 position of the pyrazole ring in this compound introduces additional coordination possibilities. The oxygen and nitrogen atoms of the carboxamide moiety can act as additional donor sites, potentially leading to bidentate or even multidentate coordination with a metal center. This chelation can enhance the stability and modulate the reactivity of the catalytic species.

A significant area where pyrazole derivatives have demonstrated considerable utility is in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures. Pyrazole-tethered phosphine (B1218219) ligands, for instance, have been shown to be effective in Suzuki-Miyaura coupling and amination reactions. umich.edu The pyrazole unit in these ligands is thought to stabilize the catalytically active palladium species.